7-methoxy-1H-indazole
Overview
Description
7-Methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules
Mechanism of Action
- However, indazoles, in general, have been associated with various targets, including kinases, G-protein-coupled receptors (GPCRs), and enzymes involved in inflammation and cell signaling .
- Generally, indazoles can act as inhibitors, agonists, or antagonists. They may modulate enzymatic activity, receptor signaling, or other cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction between 2-fluorobenzaldehyde and hydrazine, followed by cyclization to form the indazole ring . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation, are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
7-Methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-Indazole: Lacks the methoxy group, resulting in different chemical properties and biological activities.
2H-Indazole: Differently substituted indazole with distinct reactivity and applications.
7-Nitro-1H-indazole: Another derivative with a nitro group at the 7th position, known for its potent inhibitory activity against neuronal nitric oxide synthase.
Uniqueness: 7-Methoxy-1H-indazole is unique due to the presence of the methoxy group, which enhances its solubility and potential interactions with biological targets. This structural modification can lead to improved pharmacokinetic properties and therapeutic efficacy.
Properties
IUPAC Name |
7-methoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBANHQTMCETBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439880 | |
Record name | 7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133841-05-1 | |
Record name | 7-Methoxy-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-methoxy-1H-indazole interact with its target, neuronal nitric oxide synthase, and what are the downstream effects of this interaction?
A1: The research paper primarily focuses on the structural characterization of this compound and doesn't delve into the specific mechanism of interaction with neuronal nitric oxide synthase or its downstream effects. Further research is needed to elucidate the precise molecular interactions and their consequences.
Q2: What is the structural characterization of this compound?
A2: The research elucidates the crystal structure of this compound, revealing key structural features: []
- Molecular Formula: C8H8N2O []
- Crystal Structure: The methoxy group lies coplanar with the indazole ring system. Its methyl group adopts a trans configuration relative to the indazole N-H group. []
- Crystal Packing: Primarily involves hydrogen-bonded trimers. These interactions occur between the indazole N atoms, with the N-H group acting as a hydrogen bond donor and the other N atom as an acceptor. []
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